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For Immediate Release

[City, State] – December 16, 2025 – In the landscape of contemporary drug discovery and

development, the strategic selection of molecular building blocks is paramount to the

successful synthesis of novel therapeutic agents. Among these, 4-bromoveratrole (4-bromo-

1,2-dimethoxybenzene) has emerged as a highly versatile and valuable scaffold. Its unique

structural features and reactivity profile have positioned it as a key starting material in the

synthesis of a diverse array of biologically active compounds, from potent anticancer agents to

modulators of key signaling pathways in the central nervous system. This in-depth technical

guide serves as a comprehensive resource for researchers, scientists, and drug development

professionals, elucidating the core utility of 4-bromoveratrole in medicinal chemistry.

Physicochemical Properties and Reactivity
4-Bromoveratrole is a brominated derivative of veratrole (1,2-dimethoxybenzene). The

presence of the electron-donating methoxy groups activates the aromatic ring, while the

bromine atom provides a reactive handle for a variety of cross-coupling reactions. This

combination of features makes it an ideal substrate for the construction of complex molecular

architectures.
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Property Value Reference

Molecular Formula C₈H₉BrO₂ [1](--INVALID-LINK--)

Molecular Weight 217.06 g/mol [1](--INVALID-LINK--)

Appearance Colorless to pale yellow liquid [2](--INVALID-LINK--)

Boiling Point 255-256 °C [2](--INVALID-LINK--)

Density 1.509 g/mL at 25 °C [2](--INVALID-LINK--)

The reactivity of 4-bromoveratrole is dominated by the carbon-bromine bond, which readily

participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and

Buchwald-Hartwig amination reactions. These transformations are fundamental in medicinal

chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Applications in the Synthesis of Bioactive
Molecules
The dimethoxybenzene moiety is a common feature in numerous biologically active natural

products and synthetic drugs. 4-Bromoveratrole serves as a crucial precursor for introducing

this important pharmacophore.

Isoquinoline Alkaloids
A significant application of 4-bromoveratrole lies in the synthesis of isoquinoline alkaloids, a

class of natural products with a broad spectrum of biological activities, including anticancer,

antimicrobial, and anti-inflammatory properties. The veratrole unit forms a key part of the

isoquinoline core of many of these compounds, such as papaverine and laudanosine. While

direct syntheses of these specific alkaloids starting from 4-bromoveratrole are not the most

common routes, the general strategies for constructing the isoquinoline skeleton often involve

intermediates that can be readily prepared from 4-bromoveratrole.

Kinase Inhibitors
The veratrole moiety is also found in a number of kinase inhibitors, which are a major class of

anticancer drugs. The dimethoxybenzene ring can engage in key interactions within the ATP-
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binding pocket of various kinases. For instance, derivatives of 4-anilinoquinazolines, a well-

established scaffold for kinase inhibitors, can be synthesized using intermediates derived from

4-bromoveratrole. The methoxy groups can form hydrogen bonds or participate in

hydrophobic interactions, contributing to the overall binding affinity and selectivity of the

inhibitor.

Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers,

such as cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of

diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases,

and neurological disorders. The veratrole scaffold has been incorporated into the design of

potent and selective PDE inhibitors.

Dopamine Receptor Ligands
The structural similarity of the veratrole group to the catechol moiety of dopamine has led to its

use in the development of ligands for dopamine receptors. These receptors are important

targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease

and schizophrenia. 4-Bromoveratrole can be used as a starting point to synthesize analogs of

known dopamine receptor antagonists, allowing for the exploration of structure-activity

relationships (SAR) and the development of new drug candidates with improved

pharmacological profiles.

Key Synthetic Transformations
The versatility of 4-bromoveratrole as a building block stems from its ability to undergo a

variety of chemical transformations. The following sections detail the experimental protocols for

two of the most important reactions in this context.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron

compound and an organohalide, forming a carbon-carbon bond. This reaction is widely used to

synthesize biaryl and heteroaryl-aryl structures.

Experimental Protocol: Synthesis of 4-Aryl-1,2-dimethoxybenzene
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Materials: 4-bromoveratrole, arylboronic acid, palladium(II) acetate (Pd(OAc)₂),

triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, and water.

Procedure: To a solution of 4-bromoveratrole (1.0 mmol) and the respective arylboronic

acid (1.2 mmol) in toluene (10 mL), an aqueous solution of K₂CO₃ (2.0 M, 2.0 mL) is added.

The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08

mmol) are then added, and the mixture is heated to 90 °C under an argon atmosphere for 12

hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate

and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford the desired 4-aryl-1,2-dimethoxybenzene.

Expected Yields: 70-95%, depending on the arylboronic acid used.

Product Aryl Group Yield (%)

4-Phenylveratrole Phenyl 92

4-(4-Tolyl)veratrole 4-Tolyl 88

4-(4-Methoxyphenyl)veratrole 4-Methoxyphenyl 95

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine

with an aryl halide, forming a carbon-nitrogen bond. This reaction is a powerful tool for the

synthesis of arylamines.

Experimental Protocol: Synthesis of N-Aryl-3,4-dimethoxyaniline

Materials: 4-bromoveratrole, aniline derivative, palladium(II) acetate (Pd(OAc)₂), 2-

(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu),

and anhydrous toluene.

Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), XPhos (0.04

mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous

toluene (5 mL), 4-bromoveratrole (1.0 mmol), and the aniline derivative (1.2 mmol) are then

added via syringe. The reaction mixture is heated to 100 °C for 16 hours. After cooling to
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room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite,

and concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to yield the N-aryl-3,4-dimethoxyaniline.

Expected Yields: 65-90%, depending on the aniline derivative used.

Product Amine Yield (%)

N-Phenyl-3,4-dimethoxyaniline Aniline 85

N-(4-Methylphenyl)-3,4-

dimethoxyaniline
4-Toluidine 90

N-(4-Methoxyphenyl)-3,4-

dimethoxyaniline
p-Anisidine 88

Visualization of Synthetic and Signaling Pathways
To further illustrate the utility of 4-bromoveratrole, the following diagrams, generated using

Graphviz (DOT language), depict a generalized experimental workflow for its functionalization

and its potential role in modulating key cellular signaling pathways.
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Generalized workflow for the functionalization of 4-bromoveratrole.
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Potential modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion
4-Bromoveratrole stands as a testament to the power of a well-chosen building block in

medicinal chemistry. Its favorable reactivity and the inherent biological relevance of the
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veratrole moiety make it an invaluable tool for the synthesis of a wide range of potential

therapeutics. The continued exploration of its synthetic utility will undoubtedly lead to the

discovery of new and improved drugs for a variety of diseases. This guide provides a

foundational understanding of its applications and the key reactions that unlock its potential,

empowering researchers to leverage this versatile molecule in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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